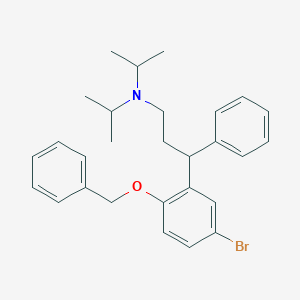







|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:10]=1[C:16]1C(CCCC2C=CC=CC=2)=C(C)C=[CH:20][C:21]=1S([O-])(=O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:36]([NH:39][CH:40]([CH3:42])[CH3:41])([CH3:38])[CH3:37]>C(#N)C>[CH:36]([N:39]([CH2:20][CH2:21][CH:16]([C:10]1[CH:11]=[C:12]([Br:15])[CH:13]=[CH:14][C:9]=1[O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:40]([CH3:42])[CH3:41])([CH3:38])[CH3:37]
|


|
Name
|
3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl-p-toluenesulfonate
|
|
Quantity
|
115 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)C=1C(=C(C=CC1S(=O)(=O)[O-])C)CCCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
202 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 4 days
|
|
Duration
|
4 d
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated
|
|
Type
|
ADDITION
|
|
Details
|
to the resulting syrup was added sodium hydroxide (2M, 200 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The ethereal layer was extensively washed with water
|
|
Type
|
EXTRACTION
|
|
Details
|
The amine was extracted with excess sulfuric acid (1M)
|
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with diethyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was then extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)Br)OCC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 78.6 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 163.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:10]=1[C:16]1C(CCCC2C=CC=CC=2)=C(C)C=[CH:20][C:21]=1S([O-])(=O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:36]([NH:39][CH:40]([CH3:42])[CH3:41])([CH3:38])[CH3:37]>C(#N)C>[CH:36]([N:39]([CH2:20][CH2:21][CH:16]([C:10]1[CH:11]=[C:12]([Br:15])[CH:13]=[CH:14][C:9]=1[O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:40]([CH3:42])[CH3:41])([CH3:38])[CH3:37]
|


|
Name
|
3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl-p-toluenesulfonate
|
|
Quantity
|
115 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)C=1C(=C(C=CC1S(=O)(=O)[O-])C)CCCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
202 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 4 days
|
|
Duration
|
4 d
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated
|
|
Type
|
ADDITION
|
|
Details
|
to the resulting syrup was added sodium hydroxide (2M, 200 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The ethereal layer was extensively washed with water
|
|
Type
|
EXTRACTION
|
|
Details
|
The amine was extracted with excess sulfuric acid (1M)
|
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with diethyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was then extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)Br)OCC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 78.6 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 163.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |